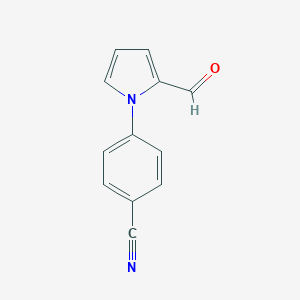

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)14-7-1-2-12(14)9-15/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOFODUEPBBDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378223 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169036-66-2 | |

| Record name | 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a central pyrrole ring substituted with a formyl group at the 2-position and a 4-cyanophenyl group at the 1-position. This molecule belongs to the broader class of N-arylpyrroles, which are recognized as important scaffolds in medicinal chemistry and materials science. The presence of three key functional groups—the pyrrole ring, the aldehyde, and the nitrile—imparts a unique electronic and steric profile to the molecule, making it a versatile building block for the synthesis of more complex structures. Its potential applications lie in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the known properties, synthesis, and characterization of this compound.

Physicochemical Properties

The physicochemical properties of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Source |

| CAS Number | 169036-66-2 | [1] |

| Molecular Formula | C₁₂H₈N₂O | [1] |

| Molecular Weight | 196.21 g/mol | [1] |

| Melting Point | 224-225 °C | [2] |

Synthesis and Characterization

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be approached through several established methods for the formation of N-arylpyrroles and the introduction of a formyl group. The two primary retrosynthetic disconnections involve either the formation of the N-aryl bond or the formylation of a pre-formed N-arylpyrrole.

Synthetic Workflow

A plausible and commonly employed synthetic route involves a two-step process: first, the synthesis of the N-arylpyrrole core, 1-(4-cyanophenyl)-1H-pyrrole, via a Clauson-Kaas or Paal-Knorr type reaction, followed by formylation at the C2 position of the pyrrole ring, typically using the Vilsmeier-Haack reaction.

Caption: General synthetic workflow for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.

Experimental Protocol: Synthesis via Paal-Knorr and Vilsmeier-Haack Reactions

Step 1: Synthesis of 1-(4-Cyanophenyl)-1H-pyrrole

-

To a solution of 4-aminobenzonitrile (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-cyanophenyl)-1H-pyrrole.

Step 2: Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to the cooled DMF while maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(4-cyanophenyl)-1H-pyrrole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

-

Heat the mixture to 50-60 °C for a short period to ensure complete hydrolysis of the intermediate iminium salt.

-

Cool the mixture to room temperature and extract the product with an appropriate organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to yield 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile as a solid[2].

Characterization

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically in the range of 9.0-10.0 ppm), as well as signals for the protons on the pyrrole and benzene rings. The coupling patterns of the aromatic protons will be indicative of their substitution patterns.

-

¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde group (around 180-190 ppm) and the nitrile carbon (around 115-125 ppm), in addition to the signals for the aromatic carbons of the pyrrole and benzene rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group (typically in the region of 1680-1700 cm⁻¹).

-

A C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic rings.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 196.21.

Reactivity and Potential Applications

The chemical reactivity of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is dictated by its three principal functional groups.

Caption: Reactivity profile of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.

The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and condensation reactions, providing a handle for further molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional avenues for derivatization. The pyrrole ring itself can participate in electrophilic substitution reactions, although the presence of the electron-withdrawing formyl and cyanophenyl groups will influence the regioselectivity of such reactions.

Given the prevalence of the N-arylpyrrole motif in bioactive molecules, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a promising starting material for the synthesis of compounds with potential therapeutic applications. For instance, derivatives of 4-phenylpyrroles have been investigated as androgen receptor antagonists for the treatment of prostate cancer[3]. The aldehyde and nitrile functionalities can be utilized to introduce diverse substituents and build more complex molecular architectures, enabling the exploration of structure-activity relationships in drug discovery programs.

In the realm of materials science, the conjugated π-system of this molecule, coupled with the polar nitrile group, suggests potential for its use in the development of organic electronic materials, such as dyes, sensors, or components of organic light-emitting diodes (OLEDs).

Conclusion

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established synthetic methodologies, and its rich chemical functionality allows for a wide range of subsequent transformations. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers interested in exploring the potential of this and related compounds. Further investigation into its specific biological activities and material properties is warranted to fully unlock its potential.

References

- Google Patents. Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.

- PubMed. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that feature prominently in medicinal chemistry and drug development. Their diverse biological activities have led to their incorporation into numerous therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific pyrrole derivative, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. This compound, possessing both a reactive aldehyde and a polar nitrile group, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as anticancer and antimalarial agents.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, purification, and characterization of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this guide consolidates information from closely related analogs and established analytical methodologies to provide a robust predictive profile and practical experimental frameworks.

Molecular Structure and Properties

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile possesses a molecular formula of C₁₂H₈N₂O and a molecular weight of 196.21 g/mol . The structure features a pyrrole ring N-substituted with a p-benzonitrile group, and a formyl group at the 2-position of the pyrrole ring. The presence of the electron-withdrawing benzonitrile and formyl groups significantly influences the electron density and reactivity of the pyrrole ring.

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Method/Reference |

| Melting Point (°C) | 100-110 (estimated) | Based on related substituted N-aryl pyrroles and 4-formylbenzonitrile (100-102 °C).[4] |

| Boiling Point (°C) | > 350 (predicted) | High value expected due to polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, Ethyl Acetate); sparingly soluble in alcohols; likely poorly soluble in water. | General solubility of N-aryl pyrroles. |

| logP (o/w) | 2.5 - 3.5 (estimated) | Calculated based on fragment contributions; higher than pyrrole-2-carboxaldehyde (0.640) due to the benzonitrile group.[5] |

| pKa | ~16-18 (for pyrrole N-H, if present); Aldehyde protons are not typically acidic. | General pKa of pyrrole N-H. |

Synthesis and Purification

The most logical and established synthetic route to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a two-step process involving an initial N-arylation followed by a Vilsmeier-Haack formylation.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile

The precursor, 4-(1H-pyrrol-1-yl)benzonitrile, can be synthesized via a Clauson-Kaas reaction or a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between pyrrole and 4-halobenzonitrile.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). This electrophilic reagent then attacks the electron-rich pyrrole ring, predominantly at the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.2 equivalents) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-(1H-pyrrol-1-yl)benzonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice containing a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Workflow for the Vilsmeier-Haack formylation.

Spectroscopic Characterization

The structural elucidation of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole and benzonitrile protons. The aldehyde proton will appear as a singlet at a downfield chemical shift, typically between δ 9.5 and 10.0 ppm. The pyrrole protons will appear as multiplets in the aromatic region (δ 6.0-7.5 ppm). The benzonitrile protons will appear as two doublets in the aromatic region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the aldehyde carbonyl carbon around δ 180-190 ppm. The nitrile carbon will appear around δ 118-120 ppm. The remaining aromatic carbons will resonate in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[8]

-

A strong absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching of the nitrile group.

-

A strong carbonyl (C=O) stretching band for the aldehyde will be observed around 1660-1680 cm⁻¹.

-

C-H stretching of the aromatic rings will appear around 3000-3100 cm⁻¹.

-

C=C stretching of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 196.21. Fragmentation patterns may include the loss of the formyl group (-29 Da) and the cyano group (-26 Da).

Physicochemical Properties and their Determination

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Sample Preparation: Add an excess amount of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP and logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The distribution coefficient (logD) is the log of the partition coefficient at a specific pH.

Experimental Protocol: Shake-Flask Method for logP/logD Determination [9][10]

-

Phase Preparation: Prepare a mutually saturated solution of n-octanol and water (or a buffer of a specific pH for logD).

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP (or logD) using the formula: logP = log([Compound]octanol / [Compound]water).

Caption: Experimental workflow for logP determination.

Solid-State Characterization

The solid-state properties of a compound, such as its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for the title compound is currently available in public databases, analysis of related structures, such as 4-bromo-2-formyl-1-tosyl-1H-pyrrole, can provide insights into expected bond lengths, angles, and potential intermolecular interactions.[11][12]

Predicted Structural Features:

-

The pyrrole and benzonitrile rings are likely to be non-coplanar due to steric hindrance.

-

Intermolecular interactions may include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Applications in Drug Discovery and Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The presence of a formyl group provides a versatile chemical handle for further synthetic modifications, such as reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for the generation of diverse chemical libraries for biological screening.

Derivatives of 4-(pyrrol-1-yl)benzonitrile have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. The structural motif of the title compound makes it an attractive starting point for the design of novel inhibitors for various therapeutic targets.

Conclusion

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a synthetically valuable compound with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical characteristics, established methods for its synthesis and purification, and detailed protocols for its analytical characterization. While further experimental validation is required to confirm the predicted properties, the information presented herein serves as a robust foundation for researchers and scientists working with this and related pyrrole derivatives. The strategic combination of the pyrrole core with a benzonitrile moiety and a reactive formyl group makes this compound a promising building block for the development of novel therapeutic agents.

References

-

The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. PubChem. Retrieved from [Link]

- Hwang, K. J., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678.

-

National Center for Biotechnology Information. (n.d.). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. PubMed Central. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

-

ResearchGate. (2021, March 5). (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (2023, October 9). (PDF) Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

- Brimble, M. A., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

-

ResearchGate. (2025, August 8). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

-

PeerJ. (2025, September 17). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis of different milk types in the light of green analytical chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

-

ResearchGate. (2025, November 5). Synthesis, characterization and biological activity of novel pyrrole compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. NEPA NEPIS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Retrieved from [Link]

Sources

- 1. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-ホルミルベンゾニトリル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of a reliable synthetic route to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer insights into the reaction mechanisms, rationale for procedural choices, and a complete, self-validating experimental protocol.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a formyl group at the 2-position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making 2-formylpyrrole derivatives key intermediates in the synthesis of more complex molecules, including porphyrin analogs and other heterocyclic systems.[2][3] Specifically, the 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile scaffold is of significant interest due to the combination of the reactive aldehyde functionality and the cyano-substituted phenyl ring, which can be further modified or utilized for its electronic properties.

This guide details a robust two-step synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, commencing with the construction of the N-aryl pyrrole core via a Paal-Knorr condensation, followed by the regioselective introduction of a formyl group using the Vilsmeier-Haack reaction.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two key transformations:

-

Step 1: Paal-Knorr Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile. This step involves the formation of the pyrrole ring by reacting 4-aminobenzonitrile with a 1,4-dicarbonyl equivalent.

-

Step 2: Vilsmeier-Haack Formylation of 4-(1H-pyrrol-1-yl)benzonitrile. This reaction introduces a formyl group at the electron-rich 2-position of the pyrrole ring.

This synthetic route is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the well-established nature of the involved reactions.

Visualizing the Synthetic Workflow

Sources

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic compound featuring a trifunctional architecture: an N-arylpyrrole core, a reactive aldehyde at the C2 position of the pyrrole, and a nitrile group on the phenyl ring. This unique combination of an electron-rich pyrrole, an electrophilic formyl group, and an electron-withdrawing benzonitrile moiety establishes a "push-pull" electronic system. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic principles, details robust synthetic strategies, and explores its potential as a versatile building block in medicinal chemistry and materials science. The insights presented herein are intended to empower researchers in leveraging this molecule for the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Value of N-Arylpyrrole Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its aromatic, electron-rich nature allows it to participate in various biological interactions and serves as a versatile synthetic handle. When substituted with an aryl group at the nitrogen atom, the resulting N-arylpyrroles gain conformational flexibility and opportunities for extended conjugation, which are critical for tuning pharmacodynamic and pharmacokinetic properties.[4]

The subject of this guide, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, integrates this N-arylpyrrole motif with two key functional groups. The pyrrole-2-carbaldehyde unit is a cornerstone in organic synthesis, enabling the construction of Schiff bases, porphyrin analogs, and more complex heterocyclic systems.[5][6] Simultaneously, the benzonitrile group is a well-established bioisostere for other functional groups and a key pharmacophore in many enzyme inhibitors.[7][8] The confluence of these three components makes this molecule a highly valuable and strategic intermediate for drug discovery and materials science.

Elucidation of the Molecular Structure

The structural integrity and electronic properties of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile are defined by the interplay between its constituent parts.

Core Architecture and Conformational Analysis

The molecule consists of a planar pyrrole ring connected via its nitrogen atom to the C1 position of a para-substituted benzene ring. A formyl group is attached to the C2 position of the pyrrole.

-

Inter-ring Dihedral Angle: While direct crystallographic data for the title compound is not publicly available, data for the parent structure, 4-(1H-pyrrol-1-yl)benzonitrile, shows a defined crystal structure.[9] In N-aryl systems, there is typically a degree of torsion between the two rings to minimize steric hindrance. However, the drive for extended π-conjugation between the pyrrole's lone pair and the benzonitrile's π-system favors planarity. The introduction of the C2-formyl group introduces a new steric and electronic element. It is anticipated that the molecule adopts a conformation that balances steric repulsion with maximal electronic delocalization, likely resulting in a non-zero but relatively shallow dihedral angle between the ring planes.

-

Electronic Properties: The nitrogen atom of the pyrrole ring acts as an electron donor, increasing the electron density of the pyrrole ring, particularly at the C2 and C5 positions. The formyl (-CHO) group at C2 and the cyano (-CN) group on the phenyl ring are both potent electron-withdrawing groups. This arrangement creates a conjugated system with significant intramolecular charge-transfer (ICT) character, a property often exploited in the design of fluorescent probes and organic electronic materials.[10]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of the molecule.[11] The following table summarizes the expected data based on established principles for its functional components.[12][13]

| Property | Description |

| Molecular Formula | C₁₂H₈N₂O |

| Molecular Weight | 196.21 g/mol |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet expected around δ 9.5-9.7 ppm. - Pyrrole Protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), likely appearing as doublets of doublets or triplets, characteristic of a 1,2-disubstituted pyrrole ring. - Benzene Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm) corresponding to an AA'BB' system of a para-substituted benzene ring. |

| ¹³C NMR | - Nitrile Carbon (-CN): A quaternary signal expected around δ 118-120 ppm. - Aldehyde Carbonyl (C=O): A signal expected in the downfield region, around δ 180-185 ppm. - Aromatic Carbons: Signals for the eight other sp² carbons of the pyrrole and benzene rings would appear in the δ 110-145 ppm range. |

| Infrared (IR) | - C≡N Stretch (Nitrile): A sharp, strong absorption band around 2220-2230 cm⁻¹.[14] - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. - C-N Stretch & Aromatic C=C: Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 196. - Key Fragments: Expect fragmentation corresponding to the loss of CO (M-28) and HCN (M-27). |

Table 1: Predicted Physicochemical and Spectroscopic Data.

Strategic Synthesis Pathways

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be approached from two primary retrosynthetic directions: formylation of a pre-existing N-arylpyrrole or N-arylation of a pre-existing pyrrole-2-carbaldehyde.

Retrosynthetic Analysis

The key disconnections are the C-CHO bond on the pyrrole ring and the N-C(aryl) bond. This leads to two plausible synthetic strategies.

Sources

- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-(1H-Pyrrol-1-yl)benzonitrile | C11H8N2 | CID 272424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile [myskinrecipes.com]

- 11. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 12. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. acgpubs.org [acgpubs.org]

- 14. webqc.org [webqc.org]

Spectroscopic Characterization of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the novel synthetic compound, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and the logic of spectral interpretation are emphasized to provide a field-proven perspective on molecular characterization.

Introduction

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic compound of significant interest due to its unique electronic and structural properties, stemming from the conjugation between the electron-withdrawing benzonitrile moiety and the electron-rich pyrrole-2-carbaldehyde core. This substitution pattern suggests potential applications in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic characterization is paramount to confirming the molecular structure and understanding its chemical behavior. This guide serves as a self-validating reference for the analytical data of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides critical information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.60 | s | - | H-6 (Aldehyde) |

| ~7.80 | d | 8.5 | H-11, H-13 (Benzonitrile) |

| ~7.60 | d | 8.5 | H-10, H-14 (Benzonitrile) |

| ~7.20 | dd | 2.5, 1.8 | H-5 (Pyrrole) |

| ~7.00 | dd | 4.0, 1.8 | H-3 (Pyrrole) |

| ~6.40 | dd | 4.0, 2.5 | H-4 (Pyrrole) |

Interpretation and Expertise:

-

Aldehyde Proton (H-6): The significant downfield shift to approximately 9.60 ppm is characteristic of an aldehyde proton, which is deshielded by the strong electron-withdrawing nature of the carbonyl group. Its singlet multiplicity confirms the absence of adjacent protons.

-

Benzonitrile Protons (H-10, H-11, H-13, H-14): The aromatic protons of the benzonitrile ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing nitrile group (H-11, H-13) are shifted further downfield (~7.80 ppm) compared to the protons ortho to the pyrrole ring (H-10, H-14) at around 7.60 ppm.

-

Pyrrole Protons (H-3, H-4, H-5): The protons on the pyrrole ring exhibit characteristic coupling patterns. H-5, adjacent to the electron-withdrawing formyl group, is expected to be the most downfield of the pyrrole protons (~7.20 ppm). The coupling between H-3 and H-4 (J ≈ 4.0 Hz) and H-4 and H-5 (J ≈ 2.5 Hz) results in the observed doublet of doublets for all three pyrrole protons. The specific chemical shifts are also influenced by the N-aryl substitution.[1][2][3]

Logical Relationship Diagram: ¹H NMR Couplings

Caption: Coupling relationships in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180.0 | C-6 (Aldehyde Carbonyl) |

| ~141.0 | C-9 (Benzonitrile) |

| ~134.0 | C-11, C-13 (Benzonitrile) |

| ~132.0 | C-2 (Pyrrole) |

| ~128.0 | C-5 (Pyrrole) |

| ~126.0 | C-10, C-14 (Benzonitrile) |

| ~118.0 | C-7 (Nitrile) |

| ~115.0 | C-4 (Pyrrole) |

| ~112.0 | C-12 (Benzonitrile) |

| ~111.0 | C-3 (Pyrrole) |

Interpretation and Expertise:

-

Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon (C-6) is characteristically found at a very downfield chemical shift (~180.0 ppm). The nitrile carbon (C-7) is also significantly deshielded, appearing around 118.0 ppm.

-

Aromatic and Heteroaromatic Carbons: The quaternary carbon of the benzonitrile ring attached to the nitrile group (C-12) is expected around 112.0 ppm. The other quaternary carbon attached to the pyrrole nitrogen (C-9) is shifted further downfield to approximately 141.0 ppm. The remaining aromatic and pyrrole carbons appear in the typical region of 110-135 ppm, with their specific shifts determined by the electronic effects of the substituents. For instance, C-2 of the pyrrole ring, being adjacent to both the nitrogen and the formyl group, is expected to be significantly deshielded.[1][4]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is expected to show characteristic absorption bands for the aldehyde, nitrile, and aromatic moieties.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic and Heteroaromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~2230 | Strong | C≡N Stretch (Nitrile) |

| ~1680 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

Interpretation and Expertise:

-

Nitrile and Carbonyl Stretching: The most diagnostic peaks in the IR spectrum are the strong absorption due to the nitrile (C≡N) stretch at approximately 2230 cm⁻¹ and the strong carbonyl (C=O) stretch of the conjugated aldehyde at around 1680 cm⁻¹.[5][6][7][8] The conjugation with the pyrrole ring slightly lowers the C=O stretching frequency from that of a simple aliphatic aldehyde.

-

Aldehyde C-H Stretch: A key feature confirming the presence of an aldehyde is the appearance of two weak bands (a Fermi doublet) around 2850 cm⁻¹ and 2750 cm⁻¹ corresponding to the C-H stretch of the formyl group.

-

Aromatic C-H and C=C Stretches: The absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations on the aromatic and heteroaromatic rings. The characteristic C=C stretching vibrations of the aromatic rings are expected to appear as medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹.[9]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| ~210 | High | [M]⁺ (Molecular Ion) |

| ~181 | Moderate | [M - CHO]⁺ |

| ~154 | Moderate | [M - C₂H₂O]⁺ |

| ~127 | Moderate | [C₈H₅N]⁺ |

| ~102 | High | [C₇H₄N]⁺ (Benzonitrile Cation) |

Interpretation and Expertise:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent at an m/z value corresponding to the molecular weight of the compound (~210 g/mol ).

-

Fragmentation Pathways: The fragmentation of N-substituted pyrroles is often influenced by the nature of the substituents.[10][11] For 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, key fragmentation pathways are likely to involve:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. askthenerd.com [askthenerd.com]

- 10. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a compound of interest in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Given the critical role of solubility in drug development, synthesis, and purification, this document outlines the theoretical principles governing its solubility and provides a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a formyl group and a benzonitrile moiety. The pyrrole scaffold is a prominent feature in many biologically active compounds and natural products.[3][5][6][7][8] The presence of the polar formyl and nitrile functional groups, combined with the aromatic systems, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is paramount for its application in various chemical and biological systems.

Molecular Structure:

Caption: Molecular structure of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] The overall process of dissolution can be understood by considering the intermolecular forces that must be overcome in the solute and solvent and the new forces that are formed between the solute and solvent molecules.

Key Physicochemical Properties Influencing Solubility:

| Property | Influence on Solubility |

| Polarity | The presence of the nitrile (-C≡N) and formyl (-CHO) groups imparts significant polarity to the molecule. This suggests that 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile will have higher solubility in polar solvents. |

| Hydrogen Bonding | The oxygen atom of the formyl group can act as a hydrogen bond acceptor, while the pyrrole ring itself is a weak hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule. |

| Molecular Size | Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome. |

| Crystal Lattice Energy | The stability of the crystal lattice of the solid will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility. |

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is the isothermal shake-flask method. This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment

-

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (solid)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted samples from the solubility experiment under the same HPLC conditions.

-

Determine the concentration of the dissolved compound in the samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in each solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Predicted Solubility Profile and Discussion

Based on the molecular structure, a qualitative prediction of the solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in various organic solvents can be made.

Predicted Solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Common Organic Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | Very Low | Non-polar solvent, unable to effectively solvate the polar functional groups of the solute. |

| Toluene | 2.4 | Low | Aromatic interactions may provide some limited solubility, but the overall polarity is low. |

| Dichloromethane | 3.1 | Moderate | A polar aprotic solvent that can interact with the polar groups of the solute. |

| Ethyl Acetate | 4.4 | Moderate to High | A polar aprotic solvent with hydrogen bond accepting capabilities. |

| Acetone | 5.1 | High | A polar aprotic solvent that is a good hydrogen bond acceptor. |

| Ethanol | 4.3 | High | A polar protic solvent capable of hydrogen bonding with the solute. |

| Methanol | 5.1 | High | A highly polar protic solvent that can effectively solvate the molecule through hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent with strong solvating power for a wide range of organic compounds. |

It is anticipated that the solubility will generally increase with the polarity of the solvent. The ability of protic solvents like methanol and ethanol to engage in hydrogen bonding is expected to result in high solubility. Apolar solvents such as hexane are predicted to be poor solvents for this compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can obtain accurate and reliable solubility data. This information is crucial for the effective use of this compound in drug discovery, process development, and materials science applications. The provided workflow and predicted solubility profile serve as a valuable resource for scientists and professionals in the field.

References

- Experiment 1 Determination of Solubility. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed. Retrieved from [Link]

- Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.

-

RSC Publishing. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).

-

Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. (2024, January 2). PubMed. Retrieved from [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. 2-((2-Formyl-1H-pyrrol-1-yl)methyl)benzonitrile [myskinrecipes.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.ws [chem.ws]

A Comprehensive Technical Guide to the Stability and Storage of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds, including porphyrin analogs used as fluorescent dyes and sensors.[1] Understanding the chemical stability of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This document synthesizes information from safety data sheets (SDS) of structurally related molecules to provide a robust framework for handling and storage.

Chemical Structure and Inherent Instability

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile incorporates three key functional groups that influence its stability: a pyrrole ring, a formyl (aldehyde) group, and a benzonitrile group. The pyrrole and formyl moieties are the primary determinants of its degradation profile.

-

Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic heterocycle. This high electron density makes it susceptible to oxidation and polymerization, particularly in the presence of air, light, and acidic conditions.[2][3] Unsubstituted or simply substituted pyrroles are known to darken over time, a visual indicator of degradation.[2]

-

Formyl Group: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid. This process can be accelerated by atmospheric oxygen and certain contaminants.

The combination of these two groups suggests that 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is likely sensitive to environmental factors and requires careful handling to prevent degradation.

Potential Degradation Pathways

Based on the chemistry of its constituent functional groups, several degradation pathways can be postulated for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile. Understanding these pathways is crucial for developing effective storage strategies.

-

Oxidation: The primary degradation pathway is likely the oxidation of both the pyrrole ring and the formyl group. Oxidation of the pyrrole ring can lead to complex polymeric materials, while oxidation of the formyl group will yield 4-(2-carboxy-1H-pyrrol-1-yl)benzonitrile.

-

Polymerization: The pyrrole ring can undergo acid-catalyzed polymerization. Therefore, it is critical to avoid contact with acidic substances.[2]

-

Hydrolysis: While the nitrile group is generally stable, prolonged exposure to strong acidic or basic conditions could lead to its hydrolysis to a carboxylic acid or amide.

The following diagram illustrates a simplified potential degradation pathway focusing on oxidation:

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile for Pharmaceutical Research

Abstract

This document provides a detailed, two-step synthetic route to 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, a key intermediate in the development of novel therapeutics, including potent androgen receptor antagonists.[1] The synthesis employs a robust Paal-Knorr condensation to construct the N-arylpyrrole core, followed by a regioselective Vilsmeier-Haack formylation. This guide is designed for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale to ensure reproducibility and facilitate troubleshooting.

Introduction: Significance of the Target Scaffold

The 4-(pyrrol-1-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry. Its derivatives have demonstrated significant biological activity, most notably as androgen receptor (AR) antagonists.[1] These compounds are of high interest in the development of treatments for castration-resistant prostate cancer. The 2-formyl group, introduced in our target molecule, serves as a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This application note details a reliable and scalable synthesis from commercially available starting materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for efficiency and high yield.

-

Part I: Paal-Knorr Pyrrole Synthesis. We will first construct the core heterocyclic structure, 1-(4-cyanophenyl)-1H-pyrrole, by reacting 4-aminobenzonitrile with a 1,4-dicarbonyl equivalent.

-

Part II: Vilsmeier-Haack Formylation. The N-substituted pyrrole will then undergo electrophilic formylation to regioselectively install the aldehyde group at the C2 position, yielding the final product.

Sources

Application Notes and Protocols for the Synthetic Utilization of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Abstract

This comprehensive technical guide details the application of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in organic synthesis. It is designed for researchers, medicinal chemists, and materials scientists, providing in-depth protocols for key transformations including Knoevenagel condensation, reductive amination, and the Wittig reaction. The document elucidates the mechanistic rationale behind the experimental procedures and offers practical insights into the handling and reactivity of this versatile bifunctional building block. All protocols are substantiated by authoritative references to ensure scientific rigor and reproducibility.

Strategic Overview: The Synthetic Potential of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a heterocyclic aldehyde of significant interest in contemporary organic synthesis. Its molecular architecture, featuring a reactive aldehyde on the pyrrole ring and a nitrile group on the N-phenyl substituent, presents a unique platform for the construction of complex molecular frameworks. This bifunctionality allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel pharmaceuticals and advanced organic materials.[1]

The aldehyde functionality serves as a classical electrophilic center for C-C and C-N bond formation, while the benzonitrile moiety can be further elaborated or can modulate the electronic properties of the molecule. This guide provides detailed protocols for three fundamental transformations that leverage the reactivity of the formyl group, offering a gateway to a wide array of more complex derivatives.

Physicochemical Data and Safe Handling

A thorough understanding of the reagent's properties is essential for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O | PubChem |

| Molecular Weight | 196.21 g/mol | PubChem |

| CAS Number | 169036-66-2 | ChemicalBook |

| Appearance | Likely an off-white to yellow solid | General Chemical Knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and THF. | General Chemical Knowledge |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Ventilation: Use this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications and Detailed Protocols

The aldehyde group of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a versatile handle for a variety of synthetic transformations. The following sections provide detailed, step-by-step protocols for its use in Knoevenagel condensation, reductive amination, and the Wittig reaction.

Protocol I: Knoevenagel Condensation for the Synthesis of Cyano-Substituted Acrylonitrile Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2] This reaction is particularly effective with aldehydes and is often catalyzed by a weak base like piperidine. The resulting α,β-unsaturated products are valuable intermediates in medicinal chemistry.

Workflow for Knoevenagel Condensation:

Caption: A typical workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-cyano-3-(1-(4-cyanophenyl)-1H-pyrrol-2-yl)acrylonitrile

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (1.00 g, 5.09 mmol, 1.0 equiv) and malononitrile (0.34 g, 5.14 mmol, 1.01 equiv) in absolute ethanol (20 mL).

-

Catalyst Addition: To the stirred suspension, add piperidine (0.05 mL, 0.51 mmol, 0.1 equiv) using a micropipette.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting aldehyde will have a lower Rf than the more conjugated product.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product should precipitate as a solid. If precipitation is slow, cooling the flask in an ice bath can be beneficial.

-

Purification: Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum to yield the pure acrylonitrile derivative.

Mechanistic Rationale: Piperidine acts as a base to deprotonate the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes rapid, base-catalyzed dehydration (E1cB mechanism) to yield the thermodynamically stable, highly conjugated acrylonitrile product.

Protocol II: Reductive Amination for the Synthesis of Substituted Amines

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and reduction of an imine or iminium ion.[3][4] This method is highly versatile for preparing secondary and tertiary amines. Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the imine in the presence of the nitrile group.

Workflow for Reductive Amination:

Caption: Two-step, one-pot workflow for reductive amination.

Experimental Protocol: Synthesis of 4-((2-((benzylamino)methyl)-1H-pyrrol-1-yl)benzonitrile

-

Imine Formation: To a 100 mL round-bottom flask, add 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (1.00 g, 5.09 mmol, 1.0 equiv) and methanol (30 mL). Stir until the solid is fully dissolved. Add benzylamine (0.55 mL, 5.09 mmol, 1.0 equiv) dropwise at room temperature. Stir the mixture for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (NaBH₄) (0.29 g, 7.64 mmol, 1.5 equiv) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

-

Workup: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-50% ethyl acetate in hexanes) to afford the pure secondary amine.

Mechanistic Rationale: The reaction proceeds via the initial acid- or base-catalyzed (often self-catalyzed or by trace impurities) condensation of the aldehyde and the primary amine to form a hemiaminal, which then dehydrates to an imine (Schiff base). The hydride from sodium borohydride then attacks the electrophilic carbon of the C=N double bond to yield the final secondary amine product. Performing the reaction in one pot is efficient as the imine is reduced as it is formed.

Protocol III: Wittig Reaction for Olefination

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). The use of a non-stabilized ylide, such as that derived from methyltriphenylphosphonium bromide, typically results in the formation of the less stable Z-alkene, although in this case, a terminal alkene is formed.

Workflow for the Wittig Reaction:

Caption: General workflow for the Wittig olefination.

Experimental Protocol: Synthesis of 4-(2-vinyl-1H-pyrrol-1-yl)benzonitrile

-

Ylide Generation: In a flame-dried, two-necked 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.18 g, 6.11 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi) (2.44 mL of a 2.5 M solution in hexanes, 6.11 mmol, 1.2 equiv) dropwise via syringe. Caution: n-BuLi is pyrophoric and moisture-sensitive. Upon addition, a characteristic orange-red color of the ylide will appear. Stir the mixture at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (1.00 g, 5.09 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution over 30 minutes.

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). The disappearance of the orange color indicates consumption of the ylide.

-

Workup: Quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure vinyl derivative.

Mechanistic Rationale: The strong base, n-BuLi, deprotonates the phosphonium salt to form the nucleophilic phosphorus ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate rapidly cyclizes to a four-membered oxaphosphetane ring, which then fragments in a concerted [2+2] cycloreversion to yield the alkene and the thermodynamically very stable triphenylphosphine oxide, the driving force for the reaction.

Conclusion and Future Perspectives

4-(2-formyl-1H-pyrrol-1-yl)benzonitrile stands as a highly valuable and versatile building block in the toolkit of the modern synthetic chemist. The protocols detailed herein for Knoevenagel condensation, reductive amination, and the Wittig reaction demonstrate the ease with which its formyl group can be elaborated to introduce significant molecular complexity. These transformations provide access to a wide range of derivatives with potential applications in drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active heterocycles, as well as in the development of novel organic materials. The strategic use of this bifunctional reagent, guided by the principles of reactivity and mechanism outlined in this guide, will undoubtedly continue to facilitate the discovery and development of new chemical entities.

References

- Shaabani, A., & Hooshmand, E. (2018). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs.

-

PubChem. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563.

Sources

- 1. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

Application Notes and Protocols for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the N-Aryl-2-Formylpyrrole Scaffold

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Its prevalence in marketed pharmaceuticals underscores its status as a "privileged scaffold."[2] The specific compound, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, represents a versatile starting point for drug discovery, integrating three key pharmacophoric features:

-

The Pyrrole Ring: An aromatic heterocycle capable of engaging in various non-covalent interactions with biological targets.[1]

-

The N-Aryl Substituent (p-cyanophenyl): This group significantly influences the electronic properties and steric profile of the molecule, providing a vector for exploring structure-activity relationships (SAR). N-aryl pyrroles are known to possess anti-inflammatory and analgesic properties.[3]

-

The 2-Formyl Group: A reactive aldehyde that can act as a hydrogen bond acceptor or be readily derivatized to generate diverse libraries of compounds through reactions like reductive amination, condensation, or oxidation.

These structural attributes position 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile as a high-potential building block for developing novel therapeutic agents, particularly in oncology and inflammatory diseases.

PART 1: Plausible Medicinal Chemistry Applications

While direct biological data for 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile is not extensively published, its structural motifs are present in compounds with well-documented activities. This allows us to extrapolate its potential applications as a scaffold for developing:

-

Anticancer Agents: Pyrrole derivatives are extensively researched for their anticancer properties, demonstrating activities against a range of cancer cell lines including breast, colon, and leukemia.[4][5] They can modulate key signaling pathways involved in cell proliferation and apoptosis.[4] The benzonitrile moiety is also found in derivatives of other heterocyclic scaffolds that have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]

-

Kinase Inhibitors: The pyrrole core is a key feature in several kinase inhibitors, which are a major class of anticancer drugs.[7] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring.[8] The N-aryl group of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be oriented to occupy the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: A number of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors.[9] The N-aryl substitution in our target molecule is a key feature in other pyrrole derivatives that exhibit analgesic and anti-inflammatory activity.[10][11] The 2-formyl group can be elaborated into acidic moieties or other functional groups known to interact with the active site of cyclooxygenase enzymes.

PART 2: Synthetic Protocols

The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile can be approached in a stepwise manner, first forming the N-substituted pyrrole and then introducing the formyl group.

Protocol 2.1: Synthesis of 4-(1H-pyrrol-1-yl)benzonitrile via Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[12][13][14]

Causality Behind Experimental Choices:

-